molecular formula C19H21NO6S B237240 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) CAS No. 127906-29-0

2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt)

Cat. No. B237240
CAS RN: 127906-29-0
M. Wt: 391.4 g/mol
InChI Key: VFQRPVBDMLWKFF-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt), also known as DMABN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In

Scientific Research Applications

2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) involves the inhibition of the activity of various enzymes and proteins involved in the inflammatory and oxidative stress pathways. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) has also been found to increase the levels of glutathione, an antioxidant molecule that plays a crucial role in protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) has several advantages for lab experiments. It is stable under normal laboratory conditions, and its synthesis method is relatively simple and straightforward. 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) is also soluble in various solvents, which makes it easy to use in various experiments.
However, 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) also has some limitations. It is relatively expensive compared to other compounds, which may limit its use in some experiments. Additionally, 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) has not yet been extensively studied in vivo, which may limit its potential applications in some fields.

Future Directions

There are several future directions for the study of 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt). One potential area of research is the development of more efficient synthesis methods for 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt), which could reduce its cost and make it more accessible for use in various experiments. Another area of research is the study of 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) in vivo, which could provide more insights into its potential applications in the treatment of various diseases.
Furthermore, the study of 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) in combination with other compounds could also be an interesting area of research. For example, the combination of 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) with other anti-inflammatory or anti-cancer compounds could potentially enhance their effectiveness.
Conclusion:
In conclusion, 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising compound for further study. The development of more efficient synthesis methods and the study of 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) in vivo could provide more insights into its potential applications in the treatment of various diseases.

Synthesis Methods

2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) can be synthesized by the reaction of 2-((2-hydroxyphenyl)thio)benzoic acid with dimethylaminoethyl chloride hydrochloride in the presence of triethylamine. The resulting compound is then reacted with maleic anhydride to form 2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) (Z)-2-butenedioate (1:1) (salt).

properties

CAS RN

127906-29-0

Product Name

2-((2-((Dimethylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt)

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol

InChI

InChI=1S/C15H17NO2S.C4H4O4/c1-16(2)10-11-5-3-4-6-14(11)19-15-9-12(17)7-8-13(15)18;5-3(6)1-2-4(7)8/h3-9,17-18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VFQRPVBDMLWKFF-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=C/C(=O)O)\C(=O)O

SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O

synonyms

but-2-enedioic acid, 2-[2-(dimethylaminomethyl)phenyl]sulfanylbenzene- 1,4-diol

Origin of Product

United States

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